4-Chloro-2-fluorophenylacetonitrile
CAS No.: 75279-53-7
Cat. No.: VC21076997
Molecular Formula: C8H5ClFN
Molecular Weight: 169.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 75279-53-7 |
---|---|
Molecular Formula | C8H5ClFN |
Molecular Weight | 169.58 g/mol |
IUPAC Name | 2-(4-chloro-2-fluorophenyl)acetonitrile |
Standard InChI | InChI=1S/C8H5ClFN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 |
Standard InChI Key | RTQOANCZEAIDEZ-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)F)CC#N |
Canonical SMILES | C1=CC(=C(C=C1Cl)F)CC#N |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
4-Chloro-2-fluorophenylacetonitrile represents an important halogenated nitrile compound in organic chemistry. The compound is formally identified by its CAS Registry Number 75279-53-7, providing a unique identifier in chemical databases and literature . The molecular compound follows IUPAC naming conventions, with the name indicating the presence of chlorine at the 4-position and fluorine at the 2-position of the phenyl ring, along with an acetonitrile functional group. The compound is also known by several synonyms in scientific literature and commercial contexts, including 4-Chloro-2-fluorobenzylcyanide, 2-Fluoro-4-chlorobenzyl cyanide, and 2-(4-Chloro-2-fluorophenyl)acetonitrile .
The systematic naming reflects the compound's structural features, with the position numbers indicating the precise locations of substituents on the phenyl ring. This specificity is crucial for differentiating it from similar compounds with varied substitution patterns, such as 2-Chloro-4-fluorophenylacetonitrile or 3-Chloro-4-fluorophenylacetonitrile, which possess different chemical and physical properties despite their similar compositions . The precise positioning of the halogen substituents significantly influences the compound's reactivity, stability, and potential applications in synthetic chemistry.
Molecular Structure and Properties
4-Chloro-2-fluorophenylacetonitrile has a molecular formula of C8H5ClFN with a formula weight of 169.58 g/mol . The compound's structure consists of a phenyl ring with chlorine at the para (4) position and fluorine at the ortho (2) position, with an acetonitrile group (–CH2CN) attached to the ring. This structure combines the chemical characteristics of halogens (chlorine and fluorine) with the reactivity of the nitrile functional group, creating a versatile building block for organic synthesis.
The physical properties of 4-Chloro-2-fluorophenylacetonitrile include a melting point range of 37-41°C and a boiling point of approximately 133°C . The compound appears as an off-white fused solid under standard conditions . Its density is reported as 1.286±0.06 g/cm³, and it demonstrates limited water solubility with a LogP value of 2.34 at 25°C and pH 7, indicating moderate lipophilicity . These physical characteristics influence its behavior in chemical reactions, extraction processes, and purification methods, making it valuable for specific synthetic applications that require halogenated intermediates.
Chemical Reactivity and Behavior
Functional Group Reactivity
The chemical behavior of 4-Chloro-2-fluorophenylacetonitrile is primarily defined by the reactivity of its three key structural elements: the nitrile group, the chlorine substituent, and the fluorine substituent. The nitrile (-CN) functional group serves as a versatile handle for further chemical transformations, making this compound valuable in organic synthesis. The nitrile group can undergo various reactions, including hydrolysis to carboxylic acids or amides, reduction to amines, and participation in cycloaddition reactions to form heterocyclic compounds.
The presence of halogen substituents (chlorine and fluorine) on the phenyl ring significantly influences the compound's electronic distribution and reactivity. The electron-withdrawing nature of these halogens can activate certain positions on the aromatic ring for nucleophilic aromatic substitution reactions, while also affecting the acidity of the methylene hydrogens adjacent to the nitrile group. The chlorine atom at the para position is generally more susceptible to nucleophilic substitution compared to the fluorine atom, creating opportunities for selective chemical modifications at this position . The combined effects of these functional groups create a unique reactivity profile that distinguishes 4-Chloro-2-fluorophenylacetonitrile from related compounds with different substitution patterns.
Synthesis and Preparation Methods
Common Synthetic Routes
Applications and Research Significance
Role in Chemical Synthesis
4-Chloro-2-fluorophenylacetonitrile serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceutically relevant compounds. The presence of the nitrile group provides a versatile handle for further transformations, including conversion to amines, amides, carboxylic acids, and heterocyclic structures. These transformations expand the compound's utility in creating diverse molecular scaffolds for drug discovery and development.
The strategic positioning of the chlorine and fluorine substituents on the aromatic ring creates unique electronic and steric properties that can influence the biological activity of resulting compounds. In pharmaceutical research, fluorinated aromatic compounds often demonstrate enhanced metabolic stability and membrane permeability compared to their non-fluorinated counterparts. The chlorine substituent can provide additional sites for structural modification through cross-coupling reactions or nucleophilic aromatic substitution, further expanding the chemical space accessible from this starting material. These characteristics make 4-Chloro-2-fluorophenylacetonitrile particularly valuable in medicinal chemistry where halogenated compounds frequently demonstrate improved pharmacokinetic profiles.
Comparative Analysis
Structural Analogues and Related Compounds
4-Chloro-2-fluorophenylacetonitrile can be meaningfully compared with structurally related compounds to understand how subtle structural differences influence physical, chemical, and potentially biological properties. One such related compound is 4-Fluorophenylacetonitrile (CAS: 459-22-3), which lacks the chlorine substituent but retains the fluoro group and nitrile functionality . This simpler analogue has applications in the synthesis of biologically active compounds, including novel Daidzein analogs with anti-influenza activity .
Other important structural analogues include compounds with varied halogen substitution patterns, such as 2-Chloro-4-fluorophenylacetonitrile and 3-Chloro-4-fluorophenylacetonitrile. The positioning of halogens on the aromatic ring significantly affects electronic distribution, which in turn influences reactivity patterns and potential biological interactions. The following table provides a comparative overview of 4-Chloro-2-fluorophenylacetonitrile and selected related compounds:
Compound Name | Molecular Formula | Molecular Weight | Key Characteristics |
---|---|---|---|
4-Chloro-2-fluorophenylacetonitrile | C8H5ClFN | 169.58 | Chlorine at para position, fluorine at ortho position |
4-Fluorophenylacetonitrile | C8H6FN | 135.14 | Single fluorine substituent, used in anti-influenza compounds |
2-Chloro-4-fluorophenylacetonitrile | C8H5ClFN | 169.58 | Reversed position of halogens compared to principal compound |
3-Chloro-4-fluorophenylacetonitrile | C8H5ClFN | 169.58 | Different substitution pattern with potential antimicrobial properties |
4-Bromo-2-fluorophenylacetonitrile | C8H5BrFN | 214.03 | Bromine instead of chlorine, different reactivity profile |
This comparative analysis highlights how isomeric compounds with identical molecular formulas but different substitution patterns can exhibit distinct chemical behaviors and applications. These structural variations create opportunities for tailored synthesis of compounds with specific desired properties.
Structure-Property Relationships
The structure-property relationships observed in 4-Chloro-2-fluorophenylacetonitrile and its analogues provide valuable insights for rational molecular design in chemical and pharmaceutical research. The positioning of halogens on the aromatic ring significantly influences lipophilicity, metabolic stability, and binding interactions with biological targets. The LogP value of 2.34 for 4-Chloro-2-fluorophenylacetonitrile indicates moderate lipophilicity, an important parameter for predicting membrane permeability and drug-like properties .
The electronic effects of the halogens also influence the reactivity of the nitrile group and the acidity of the methylene hydrogens. Electron-withdrawing halogens increase the electrophilicity of the nitrile carbon, potentially enhancing its reactivity toward nucleophiles. Additionally, the specific halogen pattern affects the compound's melting point, boiling point, and crystal packing, which have practical implications for purification and formulation in pharmaceutical applications. Understanding these structure-property relationships allows chemists to predict how structural modifications might influence a compound's physical properties and chemical reactivity, facilitating more efficient design of synthetic routes and development of compounds with optimized properties for specific applications.
Future Research Directions
Synthetic Methodology Development
Research into novel functionalization strategies could expand the utility of 4-Chloro-2-fluorophenylacetonitrile as a synthetic building block. For example, developing selective methods for modifying the chlorine position while preserving the fluorine substituent could create access to asymmetrically substituted derivatives with valuable properties. Similarly, methodologies that enable direct functionalization of the methylene position adjacent to the nitrile group could provide new routes to more complex structures. Advances in flow chemistry and automated synthesis might also improve the scalability and safety profiles of reactions involving this compound, making it more accessible for broader research and industrial applications. These synthetic innovations would enhance the compound's value in diverse fields ranging from pharmaceutical development to materials science.
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